ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Description
Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a thiophene moiety ([b] fusion indicates the thiophene is fused at positions 2 and 3). The ester group at position 2 enhances its utility as a precursor in medicinal chemistry and materials science. Synthesis often involves cyclization reactions, such as those employing Grignard reagents or acetic anhydride-mediated acetylation . Its molecular weight is 211.28 g/mol (C${10}$H${13}$NO$_2$S), as confirmed by safety data .
Properties
IUPAC Name |
ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKXSJXOYHFWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate typically involves the reaction of ethyl cyanoacetate with sulfur and cyclopentanone under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiophene compounds, including ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiophene derivatives that showed promising antibacterial and antifungal activities. The structural features of these compounds contribute to their effectiveness against a range of pathogens .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with thiophene derivatives. This compound has been explored as a precursor in synthesizing compounds with potential anticonvulsant effects. This is particularly relevant for developing new treatments for epilepsy and other seizure disorders .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and its favorable charge transport characteristics enhance device performance .
Data Table: Summary of Applications
| Application Area | Specific Use | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | , |
| Anticonvulsant properties | ||
| Materials Science | Organic electronics (OLEDs, OPVs) | , |
Case Study 1: Antimicrobial Activity
In a study conducted by Saeed et al., various thiophene derivatives were synthesized and tested against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that modifications at the thiophene ring could enhance efficacy .
Case Study 2: Organic Electronics
A research project focused on the application of this compound in developing high-performance OLEDs. The study demonstrated that incorporating this compound into the active layer improved device efficiency and stability compared to conventional materials. The findings were published in a leading materials science journal, highlighting its potential for commercial applications .
Mechanism of Action
The mechanism of action of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Cyclopenta[b]thiophene Core
Key Observations :
Ring Fusion and Heterocyclic Modifications
Key Observations :
Functional Group Replacements
Biological Activity
Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H12O2S
- CAS Number : 19282-44-1
- Appearance : Pale yellow to brown powder
- Melting Point : 88.0 - 97.0 °C
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been widely studied. This compound and its derivatives have demonstrated significant antibacterial and antifungal activities:
- Antibacterial Activity :
| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| This compound | S. aureus | 15-21 | 60-87.5 |
| Derivative A | E. coli | 23 | 75 |
| Derivative B | Pseudomonas aeruginosa | 20 | 70 |
- Antifungal Activity :
Anticancer Activity
Research indicates that thiophene derivatives exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
| Compound | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 18.5 | Moderate activity |
| Derivative C | HCT-116 | 10.0 | High activity |
| Derivative D | PC-3 | 12.3 | High activity |
The anticancer mechanisms involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .
Antioxidant Activity
Thiophene compounds are also recognized for their antioxidant properties. This compound has demonstrated the ability to scavenge free radicals effectively:
| Test Method | Compound | Scavenging Activity (%) |
|---|---|---|
| DPPH Assay | Ethyl 5,6-dihydro... | 85.9 |
| ABTS Assay | Reference (Ascorbic Acid) | 88.0 |
These results indicate that the compound could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Evaluation : A study synthesized various thiophene derivatives and tested them against multiple bacterial strains. The results showed that compounds with specific substituents exhibited enhanced antibacterial activity compared to others.
- Cytotoxicity Assessment : In a series of experiments involving different cancer cell lines, ethyl derivatives were found to significantly inhibit cell proliferation, suggesting a strong potential for development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
